molecular formula C5H5N3O2 B112790 5-Aminopyrimidine-2-carboxylic Acid CAS No. 56621-98-8

5-Aminopyrimidine-2-carboxylic Acid

Cat. No. B112790
CAS RN: 56621-98-8
M. Wt: 139.11 g/mol
InChI Key: GFQGXKOUBNWXJA-UHFFFAOYSA-N
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Description

5-Aminopyrimidine-2-carboxylic Acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical and dyestuff field . It is also known as 2-Aminopyrimidine-5-carboxylic acid .


Synthesis Analysis

Research developments in the syntheses of pyrimidines have been reported. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines are known to exist .


Molecular Structure Analysis

The molecular formula of 5-Aminopyrimidine-2-carboxylic Acid is C5H5N3O2 . The structure of this compound has been studied in detail .


Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The molecular weight of 5-Aminopyrimidine-2-carboxylic Acid is 139.11 g/mol . The melting point is >300 °C .

Scientific Research Applications

Anti-inflammatory Pharmacology

5-Aminopyrimidine-2-carboxylic Acid: derivatives have been studied for their potential anti-inflammatory properties. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This suggests that they could be developed into novel anti-inflammatory medications with targeted effects on specific inflammatory pathways.

Metal-Organic Frameworks (MOFs)

In the field of materials science, 5-Aminopyrimidine-2-carboxylic Acid has been utilized to construct three-dimensional hydrogen-bonded porous metal-organic frameworks (MOFs) . These MOFs exhibit moderate uptake of hydrogen gas and show promise in natural gas separation with high selectivity, particularly for ethane over methane. This application is crucial for the purification and efficient utilization of natural gas.

Synthesis of Pyrimidine Derivatives

The compound serves as a precursor in the synthesis of various pyrimidine derivatives. These derivatives are of interest due to their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . The synthesis process and the resulting compounds’ structure-activity relationships are areas of active research.

Analytical Chemistry

In analytical chemistry, 5-Aminopyrimidine-2-carboxylic Acid can be used to form salts and cocrystals with carboxylic acids. These formations are studied to understand the extent of proton transfer and the resulting properties of the solid forms . Such research can lead to the development of new analytical methods and materials.

Computational Chemistry

Computational studies involving 5-Aminopyrimidine-2-carboxylic Acid help in predicting the behavior of its derivatives in various chemical environments. These studies can provide insights into the molecular interactions and stability of the compounds, which is valuable for designing drugs and materials with specific properties .

Safety and Hazards

When handling 5-Aminopyrimidine-2-carboxylic Acid, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Research is ongoing into the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

properties

IUPAC Name

5-aminopyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGXKOUBNWXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480853
Record name 5-Aminopyrimidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyrimidine-2-carboxylic Acid

CAS RN

56621-98-8
Record name 5-Aminopyrimidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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